DYRK1A Inhibitory Potency Retained After Fluorination: Fluoro-DANDY vs. Parent Compound I
Replacement of the C-4 hydroxy group of the parent DANDY compound I with a fluorine atom to give Fluoro-DANDY (5a) results in a modest 7-fold decrease in DYRK1A inhibitory potency, yielding an IC50 of 20.7 nM compared to 3.0 nM for compound I [1]. This potency is retained within the low-nanomolar range, maintaining a therapeutically relevant window, while the fluorination eliminates a metabolically labile hydroxy group and demonstrably improves pharmacokinetic properties [1].
| Evidence Dimension | In vitro DYRK1A kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 20.7 nM |
| Comparator Or Baseline | Compound I (parent non-fluorinated DANDY): IC50 = 3.0 nM |
| Quantified Difference | 7-fold loss in potency (IC50 ratio: 20.7 / 3.0 = 6.9) |
| Conditions | Recombinant DYRK1A enzyme assay; IC50 determined from dose-response curves (Fig. 5 in reference) |
Why This Matters
Fluoro-DANDY retains the low-nanomolar DYRK1A inhibition required for in vivo target engagement while gaining metabolic stability and brain permeability unattainable by the non-fluorinated parent, directly addressing the key limitation that prevented compound I from advancing to animal studies.
- [1] Neumann T, et al. DYRK1A inhibition and cognitive rescue in a Down syndrome mouse model are induced by new fluoro-DANDY derivatives. Scientific Reports. 2018;8:2859. View Source
